molecular formula C8H13O5S- B14413288 4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate CAS No. 84214-69-7

4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate

Cat. No.: B14413288
CAS No.: 84214-69-7
M. Wt: 221.25 g/mol
InChI Key: NEQSQCCQRRPTQA-UHFFFAOYSA-M
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Description

4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate is an organic compound with a complex structure that includes ethoxyethoxy groups, a sulfanyl group, and a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate typically involves multi-step organic reactions. One common method includes the reaction of ethylene glycol with ethyl chloroformate to form 2-(2-ethoxyethoxy)ethyl chloroformate. This intermediate is then reacted with a thiol compound under controlled conditions to introduce the sulfanyl group, followed by esterification to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The ethoxyethoxy groups may enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

CAS No.

84214-69-7

Molecular Formula

C8H13O5S-

Molecular Weight

221.25 g/mol

IUPAC Name

4-(2-ethoxyethoxy)-4-oxo-3-sulfanylbutanoate

InChI

InChI=1S/C8H14O5S/c1-2-12-3-4-13-8(11)6(14)5-7(9)10/h6,14H,2-5H2,1H3,(H,9,10)/p-1

InChI Key

NEQSQCCQRRPTQA-UHFFFAOYSA-M

Canonical SMILES

CCOCCOC(=O)C(CC(=O)[O-])S

Origin of Product

United States

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